6-Bromo-2-chloro-3-methyl-1,8-naphthyridine 6-Bromo-2-chloro-3-methyl-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 1260765-22-7
VCID: VC15916869
InChI: InChI=1S/C9H6BrClN2/c1-5-2-6-3-7(10)4-12-9(6)13-8(5)11/h2-4H,1H3
SMILES:
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol

6-Bromo-2-chloro-3-methyl-1,8-naphthyridine

CAS No.: 1260765-22-7

Cat. No.: VC15916869

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-chloro-3-methyl-1,8-naphthyridine - 1260765-22-7

Specification

CAS No. 1260765-22-7
Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
IUPAC Name 6-bromo-2-chloro-3-methyl-1,8-naphthyridine
Standard InChI InChI=1S/C9H6BrClN2/c1-5-2-6-3-7(10)4-12-9(6)13-8(5)11/h2-4H,1H3
Standard InChI Key PCSSCYCZCMKFIF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC(=CN=C2N=C1Cl)Br

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-bromo-2-chloro-3-methyl-1,8-naphthyridine is C₉H₆BrClN₂, with a molecular weight of 257.51 g/mol and an exact mass of 255.94 g/mol . The compound’s structure (Figure 1) includes a planar naphthyridine core, with bromine and chlorine atoms enhancing electrophilic reactivity. The methyl group at position 3 influences steric and electronic properties, affecting interactions with biomolecules.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₆BrClN₂
Molecular Weight257.51 g/mol
Exact Mass255.94 g/mol
LogP (Partition Coefficient)3.35
Topological Polar Surface Area25.78 Ų

The high LogP value suggests significant lipophilicity, which may enhance membrane permeability in biological systems .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1,8-naphthyridine derivatives typically involves Friedländer annulation or halogenation strategies. For 6-bromo-2-chloro-3-methyl-1,8-naphthyridine, a multi-step approach is employed:

  • Core Formation: A Friedländer reaction between 2-aminonicotinaldehyde and methyl ketones under basic conditions yields the 1,8-naphthyridine scaffold .

  • Halogenation: Sequential bromination and chlorination using PBr₃ and SO₂Cl₂ introduce halogens at positions 6 and 2, respectively .

  • Methylation: A Suzuki-Miyaura coupling or nucleophilic substitution adds the methyl group at position 3 .

Table 2: Optimized Reaction Conditions for Halogenation

StepReagentsTemperatureYield (%)
BrominationPBr₃, DMF80°C78
ChlorinationSO₂Cl₂, AlCl₃25°C85

Recent advances utilize ionic liquids as green catalysts, enabling gram-scale synthesis in aqueous media with yields exceeding 90% .

Reactivity Profile

The compound participates in:

  • Nucleophilic Substitution: Bromine and chlorine atoms are replaced by amines or alkoxides under basic conditions, forming derivatives like 6-amino-2-methoxy variants .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki, Stille) enable aryl group introductions, expanding structural diversity .

  • Cyclization: Reacts with malononitrile to form tricyclic structures, useful in medicinal chemistry .

Biological Activities

Anticancer Properties

In vitro studies on similar compounds reveal:

  • Cytotoxicity: IC₅₀ values of 1.21–12.86 mM against leukemia and lung cancer cells .

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage in HeLa cells .

The methyl group may improve cellular uptake, while bromine increases intercalation with DNA .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for αvβ3 integrin antagonists and EGFR inhibitors, critical in cancer therapy . For example:

  • Cilengitide Analogues: Bromine enhances binding affinity to integrin receptors .

  • Antiviral Agents: Modified derivatives inhibit HIV-1 protease with Ki values < 100 nM .

Material Science

In organic electronics, its planar structure facilitates π-π stacking, improving charge mobility in OLEDs .

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